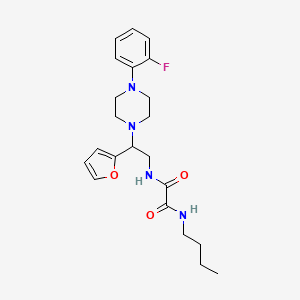
N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and furan moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Intermediate: Starting with 2-fluorophenylamine, it can be reacted with a suitable piperazine derivative under controlled conditions.
Attachment of the Furan Moiety: The intermediate can then be reacted with a furan derivative, possibly through a nucleophilic substitution reaction.
Oxalamide Formation: Finally, the butyl group and oxalamide moiety can be introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazine moieties might interact with binding sites, while the furan ring could influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-butyl-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- N1-butyl-N2-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Uniqueness
The presence of the fluorophenyl group in N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide might confer unique properties, such as increased binding affinity or altered metabolic stability, compared to its chloro- or bromo- counterparts.
Propiedades
IUPAC Name |
N-butyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-2-3-10-24-21(28)22(29)25-16-19(20-9-6-15-30-20)27-13-11-26(12-14-27)18-8-5-4-7-17(18)23/h4-9,15,19H,2-3,10-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPYBYZJOLUMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
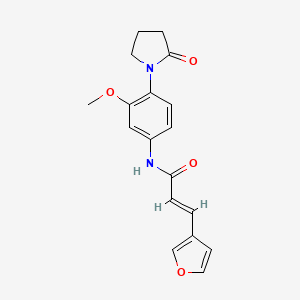
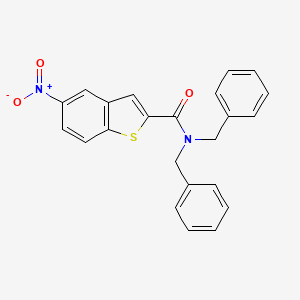
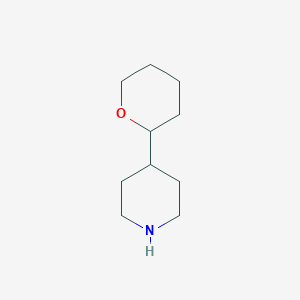
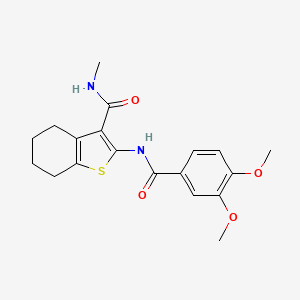
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2678243.png)
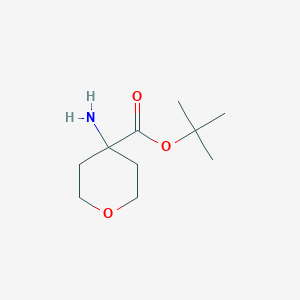

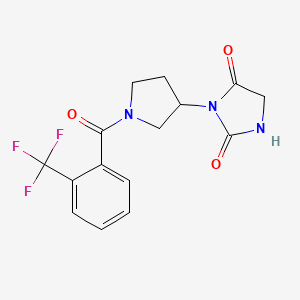
![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)
![3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2678257.png)
![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
